molecular formula C16H23NO3 B11982190 Ethyl (2,6-diisopropylanilino)(oxo)acetate CAS No. 609798-47-2

Ethyl (2,6-diisopropylanilino)(oxo)acetate

Cat. No.: B11982190
CAS No.: 609798-47-2
M. Wt: 277.36 g/mol
InChI Key: NNIXZEGJEDREFU-UHFFFAOYSA-N
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Description

Ethyl (2,6-diisopropylanilino)(oxo)acetate is an organic compound with the molecular formula C16H23NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,6-diisopropylanilino)(oxo)acetate typically involves the esterification of 2,6-diisopropylaniline with ethyl oxoacetate. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, often involving elevated temperatures and controlled pH levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,6-diisopropylanilino)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl (2,6-diisopropylanilino)(oxo)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (2,6-diisopropylanilino)(oxo)acetate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-ethyl-6-isopropylanilino)(oxo)acetate
  • Ethyl (2,4-dichloroanilino)(oxo)acetate
  • Ethyl (hexylamino)(oxo)acetate

Uniqueness

Ethyl (2,6-diisopropylanilino)(oxo)acetate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.

Properties

CAS No.

609798-47-2

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

ethyl 2-[2,6-di(propan-2-yl)anilino]-2-oxoacetate

InChI

InChI=1S/C16H23NO3/c1-6-20-16(19)15(18)17-14-12(10(2)3)8-7-9-13(14)11(4)5/h7-11H,6H2,1-5H3,(H,17,18)

InChI Key

NNIXZEGJEDREFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=C1C(C)C)C(C)C

Origin of Product

United States

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